Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with distinct properties.
Quinazoline: Known for its use in medicinal chemistry.
Uniqueness
Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific substitution pattern and the presence of multiple functional groups, which contribute to its unique chemical and biological properties.
Biological Activity
Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C20H23N3O5
- Molecular Weight : 373.41 g/mol
- IUPAC Name : this compound
The compound features a hexahydroquinoline skeleton with a di-ketone functionality and a trimethoxyphenyl group that may influence its biological activity.
Structural Characteristics
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple methoxy groups in the trimethoxyphenyl moiety is believed to enhance radical scavenging capabilities.
Anticancer Activity
This compound has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: In Vitro Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
This data suggests significant potential for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The proposed mechanism of action includes:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression.
- Radical Scavenging : Neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases to prevent cancer cell proliferation.
Research Findings
Several studies have explored the pharmacological properties of this compound:
- Antimicrobial Activity : Exhibited activity against Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.
Table of Biological Activities
Properties
Molecular Formula |
C20H21NO7 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO7/c1-25-16-7-11(8-17(26-2)18(16)27-3)10-5-14-12(15(22)6-10)9-13(19(23)21-14)20(24)28-4/h7-10H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
FZIILRKRBWQYEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
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